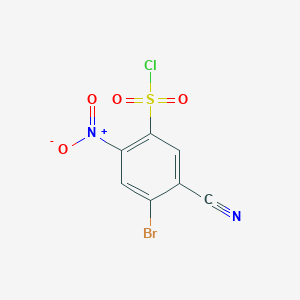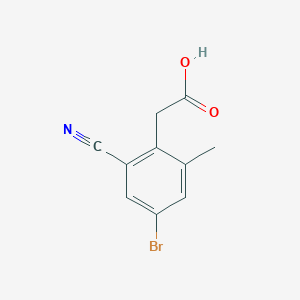![molecular formula C11H21NO B1475135 [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol CAS No. 1424940-99-7](/img/structure/B1475135.png)
[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol
Übersicht
Beschreibung
[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol, more commonly known as 3-Methyl-2-butenylpiperidine-3-methanol (3MBPM), is an organic compound that is widely used in the synthesis of a variety of compounds in the pharmaceutical and chemical industries. It is a versatile compound that can be used in a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Grignard reactions. 3MBPM has been studied extensively for its potential applications in the synthesis of bioactive compounds, and it has been found to be a useful synthetic intermediate for the production of drugs, agrochemicals, and other compounds.
Wirkmechanismus
The mechanism of action of [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as alkenes and aldehydes to form new covalent bonds. Additionally, it is believed that this compound can act as a catalyst in certain reactions, speeding up the rate of the reaction and thus increasing the yield of the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic in its pure form and is not thought to have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of reactions, making it a useful intermediate in the synthesis of various compounds.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is sensitive to air and light, which can lead to degradation of the compound and thus reduce the yield of the desired product. Additionally, this compound is highly flammable and should be handled with caution.
Zukünftige Richtungen
Given its potential applications in the synthesis of drugs, agrochemicals, and other compounds, there are a number of potential future directions for the use of [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol. For example, further research could be conducted to explore the use of this compound in the synthesis of new drugs, agrochemicals, and other compounds. Additionally, research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, research could be conducted to explore ways to improve the stability of this compound, as well as methods to reduce the flammability of the compound.
Wissenschaftliche Forschungsanwendungen
[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol has been used extensively in the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds. In particular, it has been used as a key intermediate in the synthesis of drugs such as the antifungal agent ciclopirox, the anti-inflammatory drug naproxen, and the anti-cancer agent paclitaxel. Additionally, this compound has been used in the synthesis of agrochemicals, such as the herbicide 2,4-D, and other compounds, such as the dyes Rhodamine B and Naphthol Yellow S.
Eigenschaften
IUPAC Name |
[3-(3-methylbut-2-enyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(2)4-6-11(9-13)5-3-7-12-8-11/h4,12-13H,3,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNAMCCVCXCRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCNC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)






